4-(Aminomethyl)-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

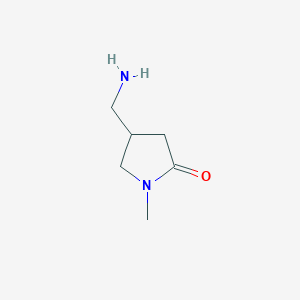

Structure

2D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUQUNUTILSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672379 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933723-27-4 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one: A Versatile Pyrrolidine Scaffold in Modern Drug Discovery

CAS Number: 933723-27-4

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a functionalized pyrrolidine derivative with significant potential as a building block in contemporary drug discovery and development. While specific data for this compound is emerging, this paper situates its importance within the well-established context of the pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry. We will explore its fundamental physicochemical properties, discuss plausible synthetic strategies based on established methodologies for related compounds, and delineate its potential applications, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and other conditions. This guide also covers essential safety, handling, and analytical considerations for researchers and drug development professionals working with this and similar chemical entities.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, widely utilized to develop compounds for treating a range of human diseases.[1] The appeal of this saturated heterocyclic scaffold is multifaceted. Its three-dimensional structure, arising from its sp3-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and affinity.[1] Furthermore, the non-planar nature of the pyrrolidine ring, often described as "pseudorotation," contributes to an increased three-dimensional coverage, enhancing molecular diversity and the potential for novel biological activities.[1]

Within the broader class of pyrrolidines, the pyrrolidin-2-one (or γ-lactam) moiety is of particular importance. This structural motif is present in numerous natural products and pharmacologically active agents, underscoring its role in molecular recognition and biological function. The strategic functionalization of the pyrrolidin-2-one core, as seen in this compound, provides medicinal chemists with a versatile platform to introduce key pharmacophoric elements and fine-tune the physicochemical properties of drug candidates.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, permeability, metabolic stability, and overall pharmacokinetic profile. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.

| Property | Value/Information | Source |

| CAS Number | 933723-27-4 | N/A |

| Molecular Formula | C₆H₁₂N₂O | N/A |

| Molecular Weight | 128.17 g/mol | N/A |

| Appearance | Likely a solid | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

| Key Structural Features | Pyrrolidin-2-one ring, Primary amine (aminomethyl group), N-methylation | N/A |

The presence of the primary amine and the lactam carbonyl group suggests that this compound will exhibit good aqueous solubility and can participate in hydrogen bonding, which is crucial for target binding. The N-methylation can influence its metabolic stability and cell permeability.

Synthesis Strategies for Pyrrolidin-2-one Derivatives

A plausible synthetic pathway for this compound could involve a multi-step sequence starting from a suitable precursor, as illustrated in the conceptual workflow below.

Caption: A generalized workflow for the synthesis of this compound.

A potential laboratory-scale synthesis could be adapted from methods used for similar structures, such as the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which often involve the reduction of a nitrile or azide precursor.

Exemplary Laboratory Protocol (Hypothetical)

Disclaimer: The following protocol is a hypothetical adaptation based on general organic synthesis principles for similar molecules and has not been experimentally validated for this specific compound. Appropriate safety precautions and reaction optimization are essential.

Step 1: Synthesis of a Nitrile Intermediate

-

React a suitable starting material, such as a 4-halo-1-methylpyrrolidin-2-one, with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO).

-

Heat the reaction mixture under an inert atmosphere and monitor for completion by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting nitrile intermediate by column chromatography.

Step 2: Reduction of the Nitrile to the Amine

-

Dissolve the nitrile intermediate in a suitable solvent (e.g., ethanol or THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney nickel or palladium on carbon).

-

Carefully quench the reaction and perform an appropriate workup to isolate the crude amine.

-

Purify the final product, this compound, by distillation or crystallization.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in drug discovery, with over 60 FDA-approved drugs containing this moiety.[4] Its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[5] this compound, with its strategically placed functional groups, is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Central Nervous System (CNS) Drug Discovery

The pyrrolidin-2-one core is a key feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects. The structural similarity of this compound to these compounds suggests its potential as a scaffold for developing novel CNS-active agents. The primary amine can serve as a handle for introducing various substituents to modulate activity at different CNS targets, such as neurotransmitter receptors and transporters.[6][7]

Caption: Potential therapeutic areas for derivatives of this compound in CNS drug discovery.

Other Therapeutic Areas

The versatility of the aminopyrrolidinone scaffold extends beyond CNS applications. The primary amine allows for the facile introduction of a wide array of functional groups, enabling the synthesis of compounds targeting various biological pathways. For instance, derivatives of pyrrolidines are being explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes and as factor Xa inhibitors for anticoagulation therapy.[4]

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are crucial for quality control and pharmacokinetic studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of pyrrolidinone derivatives.[8][9]

-

HPLC: Reversed-phase HPLC with a C18 column is a common method. Due to the lack of a strong chromophore, UV detection might have limited sensitivity. Derivatization of the primary amine with a UV-active or fluorescent tag can significantly enhance detection limits.[10] Mass spectrometry (LC-MS) is a highly sensitive and specific detection method that can be readily coupled with HPLC.

-

GC: For GC analysis, derivatization of the polar amine and lactam functionalities may be necessary to improve volatility and thermal stability. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra would be expected to show characteristic signals for the N-methyl group, the methylene protons of the pyrrolidinone ring, and the aminomethyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the lactam carbonyl (C=O) and the N-H bonds of the primary amine.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from closely related compounds provides essential guidance for safe handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[11]

-

Hazard Statements (Inferred from Analogs): May cause skin and eye irritation.[12] May cause respiratory irritation.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its strategic functionalization and inherent three-dimensional structure make it an attractive scaffold for modern drug discovery campaigns, particularly in the challenging area of CNS therapeutics. While further research is needed to fully elucidate its specific properties and applications, the extensive and successful history of the pyrrolidin-2-one core in medicinal chemistry provides a strong foundation for its future exploration. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this and similar functionalized pyrrolidine derivatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1176906C - Preparation method of N-methyl pyrrolidone - Google Patents [patents.google.com]

- 3. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatographic analysis of antibiotic materials in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-1-methylpyrrolidin-2-one (Molecular Weight: 128.17 g/mol ), a heterocyclic compound of significant interest in medicinal chemistry. While not extensively studied as a standalone agent, its core structure, a substituted pyrrolidin-2-one, positions it as a valuable synthetic intermediate and structural analog to the racetam class of nootropic drugs. This document details its physicochemical properties, outlines a robust methodology for its synthesis and analytical characterization, and explores its potential applications as a scaffold in the development of novel central nervous system (CNS) agents. We further discuss the putative biological mechanisms informed by its relationship to well-documented nootropics like Piracetam and Nebracetam, providing a forward-looking perspective for its utility in drug discovery.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Nootropic Drug Discovery

The pyrrolidin-2-one ring system is a cornerstone of the "racetam" family of drugs, a class of synthetic compounds developed to enhance cognitive function. The parent compound of this family, Piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is utilized for its neuroprotective and cognitive-enhancing effects.[1][2] Although its precise mechanism is multifaceted, Piracetam and its analogs are known to improve brain metabolism, enhance mitochondrial membrane fluidity, and positively modulate neurotransmitter systems, often without sedative or stimulant effects.[1][2]

The therapeutic potential of this scaffold has driven extensive research into more potent analogs, such as Nebracetam, which also features a 4-(aminomethyl)pyrrolidin-2-one core. The subject of this guide, this compound, represents a key building block that enables the exploration of novel chemical space around this pharmacologically validated core. Its primary amine offers a versatile handle for chemical modification, allowing researchers to develop libraries of new compounds for screening and optimization in CNS drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical method development, and safety assessment.

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | |

| Molecular Formula | C₆H₁₂N₂O | |

| CAS Number | 933723-27-4 | [3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid or Oil | [3] |

| SMILES String | CN1CC(CN)CC1=O | |

| InChI Key | RYPUQUNUTILSAZ-UHFFFAOYSA-N |

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust and logical pathway can be designed based on established methodologies for analogous pyrrolidinone structures.[4][5] The following protocol describes a plausible multi-step synthesis starting from commercially available precursors.

Causality Behind Experimental Choices:

-

Starting Material: N-Methylitaconimide is chosen as it already contains the N-methylpyrrolidine ring precursor and a reactive double bond for the introduction of the aminomethyl group.

-

Amine Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group for the amine is a standard strategy in organic synthesis. It is stable under the planned reaction conditions and can be removed cleanly under acidic conditions without affecting the lactam ring.

-

Michael Addition: The addition of the amine to the double bond is a classic Michael reaction, which is a reliable method for forming carbon-nitrogen bonds.

-

Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the amide carbonyl within the protecting group without opening the more stable lactam ring, thus forming the desired aminomethyl group.

-

Purification: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and byproducts.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

-

Step 1: Synthesis of Boc-protected Precursor.

-

To a solution of N-methylitaconimide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add tert-butyl carbamate (1.1 eq).

-

Add a catalytic amount of a suitable non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 2: Reduction of the Imide.

-

Dissolve the crude product from Step 1 in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of Lithium Aluminum Hydride (LAH, 2.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the Boc-protected aminomethyl product.

-

-

Step 3: Deprotection and Purification.

-

Dissolve the crude Boc-protected product in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the final product into DCM or a DCM/methanol mixture.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) containing 1% triethylamine to prevent the amine from sticking to the silica gel.

-

Combine the pure fractions and remove the solvent under vacuum to yield this compound.

-

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 210 nm.

-

Injection Volume: 5 µL.

-

Expected Result: A single major peak with >95% purity by area under the curve.

Protocol 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

-

System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (QDa) or equivalent.

-

Methodology: Use the HPLC conditions described above.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Expected Result: A base peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z = 129.1.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (δ): Based on analysis of similar structures[4], the following proton signals are anticipated:

-

~2.1-2.3 ppm (multiplet, 1H, one of the C4-H protons)

-

~2.4-2.6 ppm (multiplet, 2H, C3-H₂ protons)

-

~2.7-2.9 ppm (singlet, 3H, N-CH₃ protons)

-

~2.9-3.1 ppm (multiplet, 2H, C5-H₂ protons)

-

~3.2-3.4 ppm (multiplet, 2H, aminomethyl -CH₂- protons)

-

A broad singlet for the -NH₂ protons, which may be exchanged with D₂O.

-

-

¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):

-

~29 ppm (N-CH₃)

-

~35 ppm (C3)

-

~38 ppm (C4)

-

~45 ppm (aminomethyl -CH₂)

-

~50 ppm (C5)

-

~175 ppm (C2, lactam carbonyl)

-

Application in Medicinal Chemistry: A Scaffold for CNS Drug Discovery

The primary value of this compound lies in its utility as a versatile chemical scaffold. The primary amine serves as a key point for derivatization, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

Derivatization Strategy Diagram

Caption: Derivatization strategies for generating novel compound libraries.

By employing reactions such as acylation, sulfonylation, and reductive amination, researchers can append a wide variety of functional groups (R-groups) to the aminomethyl side chain. This allows for the systematic probing of how size, electronics, and hydrophobicity at this position affect binding to biological targets and overall pharmacological properties.

Putative Biological Mechanisms and Targets

Given its structural relationship to the racetam drug class, derivatives of this compound are hypothesized to interact with biological targets relevant to cognitive function and neuronal health. While direct evidence for the title compound is lacking, the established mechanisms of racetams provide a logical starting point for investigation.

-

Modulation of AMPA Receptors: Many nootropics, including some racetams, act as positive allosteric modulators of AMPA-type glutamate receptors. This enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.

-

Enhancement of Cholinergic System: Some racetams have been shown to increase acetylcholine (ACh) release and utilization in the brain, particularly in the hippocampus. This mechanism is highly relevant for treating cognitive decline associated with cholinergic deficits, such as in Alzheimer's disease.

-

Mitochondrial Function: Piracetam has been observed to improve the fluidity of mitochondrial membranes, which may enhance ATP production and protect against cellular stress and apoptosis.[2] This represents a neuroprotective mechanism that could be beneficial in various neurodegenerative conditions.

Hypothesized Signaling Pathway Diagram

Caption: Potential biological targets for derivatives of the core scaffold.

Safety and Handling

Based on supplier safety data sheets, this compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a skin and eye irritant.

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

-

Storage: The compound should be stored in a dry, dark place, and refrigerated (2-8°C) for long-term stability.[2]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

This compound is a compound with significant latent potential for drug discovery. While its own biological profile is uncharacterized, its identity as a close structural analog of the racetam family of nootropics makes it a high-value scaffold. Its straightforward derivatization via the primary amine allows for the creation of diverse chemical libraries aimed at discovering next-generation CNS therapeutics. This guide provides the foundational knowledge—from synthesis and characterization to putative mechanisms—for scientists and researchers to leverage this promising molecule in their quest for novel treatments for cognitive and neurodegenerative disorders.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Aminomethyl)-1-methyl-2-pyrrolidinone | 933723-27-4 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and explores potential synthetic pathways. Furthermore, it delves into the compound's putative mechanism of action, drawing parallels with structurally related nootropic agents. This document also outlines key experimental protocols for its characterization and biological evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered lactam is a key structural feature in the racetam class of nootropic agents, which are known for their cognitive-enhancing effects.[3][4] this compound, a derivative of this versatile scaffold, presents an intriguing profile for researchers in neuropharmacology and drug development. Its structure combines the pyrrolidinone core with an aminomethyl group, a modification that can significantly influence its biological activity and pharmacokinetic properties.

This guide aims to serve as a centralized resource for scientists interested in this compound, providing a detailed examination of its chemical and biological characteristics.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[5] The structure features a five-membered pyrrolidin-2-one ring with a methyl group attached to the nitrogen atom (N1) and an aminomethyl group at the C4 position. The presence of a stereocenter at the C4 position means the compound can exist as two enantiomers, (R)- and (S)-4-(aminomethyl)-1-methylpyrrolidin-2-one.[6][7]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 933723-27-4 | [2] |

| Molecular Formula | C₆H₁₂N₂O | [5] |

| Molecular Weight | 128.17 g/mol | [5] |

| Appearance | Solid or oil | [2][5] |

| Purity | Typically ≥97% | [2] |

| Storage | Refrigerator | [2] |

Synthesis of this compound

Method 1: Synthesis via Itaconic Acid and Methylamine

This approach involves the initial reaction of itaconic acid with methylamine to form the pyrrolidinone ring, followed by a series of transformations to introduce the aminomethyl group.

References

- 1. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthopenresearch-files.f1000.com [healthopenresearch-files.f1000.com]

- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CNS STIMULANTS & NOOTROPICS (COGNITION ENHANCERS) for B.Pharm & Pharm.D | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

4-(Aminomethyl)-1-methylpyrrolidin-2-one IUPAC name

An In-depth Technical Guide: 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized derivative of the widely used pharmaceutical solvent N-methyl-2-pyrrolidone (NMP). While NMP is valued for its solubilizing properties, the introduction of a primary aminomethyl group at the C4 position transforms this scaffold into a versatile chemical building block for drug discovery and development. This document details the compound's structural and physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications as a scaffold, linker, and pharmacophore element in medicinal chemistry. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecule in their discovery programs.

Introduction: The Pyrrolidinone Scaffold and Its Functionalization

The Pyrrolidinone Scaffold in Pharmaceutical Sciences

The pyrrolidinone ring system is a privileged scaffold in pharmaceutical science, most famously represented by N-methyl-2-pyrrolidone (NMP).[1] NMP is a high-boiling, polar aprotic solvent with an exceptional ability to dissolve a wide range of poorly soluble active pharmaceutical ingredients (APIs).[2] Its utility has led to its widespread use as a solubilizing agent and excipient in oral and parenteral drug formulations.[3][4][5] The biocompatibility and established safety profile of the NMP core make it an attractive starting point for the design of new chemical entities.[6]

Introducing this compound: A Versatile Building Block

This compound builds upon the favorable properties of the NMP core by incorporating a key reactive functionality. Its formal IUPAC name is This compound .[7] The structure features the characteristic N-methyl-lactam of NMP, but is distinguished by the presence of a primary amine attached via a methylene linker at the C4 position of the pyrrolidinone ring.

This aminomethyl group fundamentally alters the molecule's potential, converting it from a passive solvent into an active participant in chemical synthesis. It provides a nucleophilic site and a basic center, opening avenues for its use as a fragment in drug discovery, a linker for constructing more complex molecules, or a key pharmacophoric element for direct interaction with biological targets.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₆H₁₂N₂O | [8] |

| Molecular Weight | 128.17 g/mol | [8] |

| CAS Number | 933723-27-4 | [7][8] |

| Physical Form | Solid or Oil | [7] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [9] |

| logP (calculated) | -0.5287 | [9] |

| SMILES | O=C(C1)N(C)CC1CN | |

| InChI Key | RYPUQUNUTILSAZ-UHFFFAOYSA-N | [7] |

Anticipated Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (~2.8-3.0 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet around 2.6-2.9 ppm. The protons on the pyrrolidinone ring would present as complex multiplets between 2.0 and 3.5 ppm. The N-H protons of the primary amine would be visible as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, expected around 175 ppm. The N-methyl carbon should appear around 30 ppm. The remaining aliphatic carbons of the ring and the aminomethyl linker would be found in the 30-55 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam amide at approximately 1680 cm⁻¹. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3400 cm⁻¹ region, and the N-H bending would be visible around 1600 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the molecule would readily protonate to give a strong [M+H]⁺ ion at m/z 129.18.

Synthesis and Manufacturing

A validated, industrial-scale synthesis for this compound is not publicly documented. However, a logical and robust synthetic route can be designed from commercially available starting materials using well-established chemical transformations. The following protocol is an exemplary pathway that demonstrates a high-yielding and reliable approach.

Retrosynthetic Analysis and Strategy

The primary challenge is the stereoselective introduction of the aminomethyl group at the C4 position. A practical approach involves starting with a precursor that already contains a functional group at C4 which can be readily converted to the desired amine. 1-Methyl-2-pyrrolidinone-4-carboxylic acid is an ideal starting material. The strategy is to convert the carboxylic acid to a primary amide, followed by a reduction of the amide to the primary amine. This avoids harsh conditions and provides a clean conversion.

Exemplary Synthetic Protocol

Step 1: Amidation of 1-Methyl-2-pyrrolidinone-4-carboxylic acid

-

Setup: To a stirred solution of 1-methyl-2-pyrrolidinone-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Activation: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride intermediate can be monitored by the cessation of gas evolution.

-

Amination: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq) and stir vigorously for 4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-oxopyrrolidine-3-carboxamide.

Causality: The conversion of the carboxylic acid to an acyl chloride with oxalyl chloride and catalytic DMF is a standard, high-yielding method for activating the acid towards nucleophilic attack. The subsequent reaction with ammonia is highly efficient, driving the reaction to completion to form the stable primary amide.

Step 2: Reduction of Amide to Amine

-

Setup: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to 0 °C.

-

Addition: Slowly add a solution of 1-methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF to the LAH suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams. Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Causality: LAH is a powerful reducing agent capable of reducing the primary amide to a primary amine without affecting the lactam carbonyl. The Fieser workup is a trusted and safe method for quenching excess LAH, which results in an easily filterable solid, simplifying the purification process significantly.

Synthesis Workflow Visualization

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block for creating novel therapeutics. Its structure combines the favorable solubility and pharmacokinetic profile of the NMP core with a reactive handle for covalent modification.

As a Scaffold in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 128.17 g/mol , the molecule adheres to the "Rule of Three" for fragments, making it an ideal starting point for FBDD campaigns. Its high polarity and hydrogen bonding capacity (one donor, two acceptors) suggest it can effectively probe polar pockets in protein targets. The primary amine allows for the subsequent "growing" or "linking" of the fragment into a more potent lead compound once a binding hit is identified.

As a Hydrophilic Linker

The development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) relies on linkers to connect different molecular components. The hydrophilic nature of the this compound scaffold can be exploited to tune the overall physicochemical properties of a conjugate, potentially improving solubility and reducing nonspecific binding. The primary amine serves as the attachment point for conjugation chemistry.

As a Pharmacophore Element

The primary amine is a key pharmacophoric feature. It is positively charged at physiological pH and can act as a potent hydrogen bond donor, allowing it to form strong ionic or hydrogen-bonding interactions with key residues (e.g., aspartate, glutamate) in a protein's active site. This makes the molecule an attractive scaffold for designing enzyme inhibitors or receptor antagonists where such an interaction is critical for binding affinity.

Workflow for Application in Drug Discovery

Caption: Potential applications of the title compound in modern drug discovery workflows.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

-

GHS Classification: Skin Sensitization, Category 1; Serious Eye Irritation, Category 2.

-

Signal Word: Warning [7]

-

Hazard Statements:

-

GHS Pictogram: GHS07 (Exclamation Mark)[7]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Personal Protective Equipment:

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[10]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]

-

Keep locked up or in an area accessible only to qualified personnel.

-

Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound represents a significant advancement over its parent compound, NMP, for applications in drug discovery. By incorporating a strategically placed aminomethyl group, it transitions from a simple solvent to a highly valuable and versatile chemical building block. Its favorable physicochemical properties, combined with its potential utility as a scaffold, linker, and pharmacophore, make it a compelling molecule for researchers and scientists. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling its broader adoption in medicinal chemistry programs aimed at developing the next generation of therapeutics.

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone [journals.library.ualberta.ca]

- 5. Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 6. scispace.com [scispace.com]

- 7. 4-(Aminomethyl)-1-methyl-2-pyrrolidinone | 933723-27-4 [sigmaaldrich.com]

- 8. This compound(SALTDATA: FREE) | 933723-27-4 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. greenfield.com [greenfield.com]

- 11. chempurebrand.com [chempurebrand.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique conformational constraints and hydrogen bonding capabilities make it an attractive core for the design of novel therapeutics. 4-(Aminomethyl)-1-methylpyrrolidin-2-one, in particular, serves as a key building block for the synthesis of various pharmaceutical agents, including nootropics, anticonvulsants, and antipsychotics. The presence of a primary amine handle at the 4-position provides a crucial point for further molecular elaboration and the introduction of desired pharmacophoric features. This guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of this valuable intermediate, starting from the commercially available 4-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Strategic Approaches to the Synthesis of this compound

The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding alcohol, two principal strategies have proven to be highly effective and are detailed herein:

-

The Mitsunobu Reaction Pathway: This versatile reaction allows for the direct conversion of the primary alcohol to a protected amine equivalent in a single step, followed by a deprotection/reduction step.[1][2]

-

The Two-Step Nucleophilic Substitution Pathway: This classical approach involves the activation of the primary alcohol by converting it into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine surrogate.

Both strategies offer distinct advantages and can be selected based on the specific requirements of the research setting, including scale, available reagents, and desired purity profile.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to this compound.

The Mitsunobu Reaction Pathway: A Direct Approach

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups with inversion of configuration.[3] In the context of synthesizing this compound, two primary nitrogen nucleophiles are employed: hydrazoic acid (often generated in situ from diphenylphosphoryl azide, DPPA) and phthalimide.

Route 1a: Mitsunobu Reaction with an Azide Source

This route proceeds via an azide intermediate, which is then reduced to the desired primary amine. The use of DPPA as an azide source is common in Mitsunobu reactions.[4]

Step 1: Synthesis of 4-(Azidomethyl)-1-methylpyrrolidin-2-one via Mitsunobu Reaction

The reaction is typically carried out by treating a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one with triphenylphosphine (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and DPPA in an anhydrous aprotic solvent like tetrahydrofuran (THF).[5] The order of addition of reagents can be crucial for the success of the reaction.[3]

Experimental Protocol:

-

To a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes), add diphenylphosphoryl azide (DPPA) (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford 4-(azidomethyl)-1-methylpyrrolidin-2-one.

Step 2: Reduction of 4-(Azidomethyl)-1-methylpyrrolidin-2-one to this compound

The azide intermediate can be reduced to the primary amine via two common methods: catalytic hydrogenation or the Staudinger reaction.

-

Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. It is generally a clean and high-yielding reaction.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 4-(azidomethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired this compound.

-

Staudinger Reaction: This reaction provides a mild alternative to catalytic hydrogenation and involves the treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane.[6][7]

Experimental Protocol (Staudinger Reaction):

-

Dissolve 4-(azidomethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.

Route 1b: Mitsunobu Reaction with Phthalimide (Gabriel-Mitsunobu Synthesis)

This variation of the Mitsunobu reaction utilizes phthalimide as the nitrogen nucleophile to form an N-substituted phthalimide intermediate. This intermediate is then cleaved to release the primary amine, a process known as the Gabriel synthesis.[5][8]

Step 1: Synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one

Experimental Protocol:

-

To a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add DIAD (1.5 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the phthalimide-protected intermediate.

Step 2: Cleavage of the Phthalimide Group with Hydrazine

The most common method for cleaving the phthalimide group is by treatment with hydrazine hydrate in a protic solvent like ethanol.[9] This method, known as the Ing-Manske procedure, is generally efficient and proceeds under relatively mild conditions.[10]

Experimental Protocol:

-

Dissolve 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 eq.) and heat the mixture to reflux for 2-4 hours.

-

A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by distillation or crystallization to afford pure this compound.

The Two-Step Nucleophilic Substitution Pathway: A Classical Approach

This strategy involves the initial activation of the hydroxyl group of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one by converting it into a more reactive leaving group, typically a tosylate. This is followed by a standard SN2 reaction with an appropriate nitrogen nucleophile.

Route 2a: Tosylation followed by Azide Substitution

Step 1: Synthesis of the Tosylate Intermediate

The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to form the corresponding tosylate.

Experimental Protocol:

-

Dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in pyridine or dichloromethane with triethylamine (1.5 eq.).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate intermediate.

Step 2: Nucleophilic Substitution with Sodium Azide

The tosylate is a good leaving group and readily undergoes SN2 displacement with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol:

-

Dissolve the tosylate intermediate (1.0 eq.) in DMF.

-

Add sodium azide (1.5 eq.) and heat the reaction mixture to 60-80 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(azidomethyl)-1-methylpyrrolidin-2-one.

-

The azide is then reduced to the amine as described in the Mitsunobu section (catalytic hydrogenation or Staudinger reduction).

Route 2b: Tosylation followed by Gabriel Synthesis

Step 1: Synthesis of the Tosylate Intermediate

This step is identical to the one described in Route 2a.

Step 2: Nucleophilic Substitution with Potassium Phthalimide

The tosylate is reacted with potassium phthalimide in DMF to yield the phthalimide-protected intermediate.

Experimental Protocol:

-

Dissolve the tosylate intermediate (1.0 eq.) in DMF.

-

Add potassium phthalimide (1.2 eq.) and heat the reaction mixture to 80-100 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one.

-

The phthalimide group is then cleaved using hydrazine as described in the Gabriel-Mitsunobu section.

Data Presentation: A Comparative Overview of Synthetic Routes

| Route | Key Transformation | Reagents | Typical Solvents | Key Intermediates | Advantages | Disadvantages |

| 1a | Mitsunobu Azidation | PPh₃, DIAD, DPPA | THF | Azide | Direct conversion of alcohol to azide | Use of potentially explosive azide reagents |

| 1b | Gabriel-Mitsunobu | PPh₃, DIAD, Phthalimide | THF | Phthalimide | Avoids the use of azides | Requires an additional cleavage step |

| 2a | Tosylation/Azidation | TsCl, Pyridine; NaN₃ | Pyridine/DCM, DMF | Tosylate, Azide | Utilizes classical, well-established reactions | Two-step process, use of azides |

| 2b | Tosylation/Gabriel | TsCl, Pyridine; K-Phthalimide | Pyridine/DCM, DMF | Tosylate, Phthalimide | Avoids azides, high-yielding steps | Multi-step process, requires cleavage |

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient synthetic routes. The choice between the Mitsunobu reaction and the two-step nucleophilic substitution pathway will depend on the specific needs and constraints of the laboratory. The Mitsunobu reaction offers a more direct conversion of the starting alcohol, while the tosylation route relies on more classical and often more cost-effective reagents. Both pathways provide access to key intermediates that can be readily converted to the final product. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Staudinger Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemicals [chemicals.thermofisher.cn]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for the novel pyrrolidinone derivative, 4-(Aminomethyl)-1-methylpyrrolidin-2-one. While direct empirical data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, synthesizes the extensive pharmacological knowledge of structurally related pyrrolidine and pyrrolidinone compounds to propose and meticulously outline a comprehensive research framework for its characterization. We will delve into plausible interactions with central nervous system targets, including ion channels, monoamine transporters, and GABAergic systems. This guide is structured to not only present these hypotheses but to provide detailed, actionable experimental protocols to systematically investigate and validate the true biological activity of this compound.

Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in the development of a wide array of biologically active molecules.[1] Its structural rigidity and capacity for diverse substitutions have made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of compounds with anticonvulsant, nootropic, and other psychotropic properties.[2][3] The parent compound of this class, piracetam, was the first nootropic agent, and its derivatives have since been explored for a multitude of neurological and psychiatric disorders. The subject of this guide, this compound, is a novel derivative with potential for significant neuromodulatory activity. Its structural features—a methyl group on the nitrogen and an aminomethyl group at the 4-position—suggest a high likelihood of interaction with key central nervous system targets. This guide will therefore focus on three primary hypothesized mechanisms of action: modulation of voltage-gated ion channels, inhibition of monoamine transporters, and interaction with the GABAergic system.

Hypothesized Mechanism 1: Modulation of Voltage-Gated Ion Channels

A significant body of research has demonstrated that pyrrolidine derivatives can act as potent modulators of voltage-gated ion channels, particularly sodium and potassium channels.[4][5] This activity is a cornerstone for the anticonvulsant and neuroprotective effects observed in some analogs.[5] We hypothesize that this compound may exhibit similar properties, contributing to neuronal excitability regulation.

Rationale for Ion Channel Modulation

The structural resemblance of this compound to known ion channel modulators suggests that the aminomethyl substituent could interact with the channel pore or gating mechanisms. Modulation of these channels can have profound effects on neuronal firing rates and neurotransmitter release, making this a critical area of investigation.

Experimental Workflow for Assessing Ion Channel Activity

A systematic approach is required to determine the effect of this compound on ion channel function. The following workflow outlines the key experiments.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Introduction

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted γ-lactam with the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[1][2] As a bifunctional molecule containing both a primary amine and a tertiary amide within a pyrrolidinone ring, it represents a versatile building block in synthetic and medicinal chemistry. Its structural features suggest potential applications in the development of novel ligands, catalysts, and pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous confirmation of a molecule's identity and integrity. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar chemical entities.

The following diagram illustrates the chemical structure of the target compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.35 | m | 1H | H-5a | Diastereotopic proton on carbon adjacent to ring nitrogen. |

| ~3.20 | m | 1H | H-5b | Diastereotopic proton on carbon adjacent to ring nitrogen. |

| ~2.90 | s | 3H | N-CH₃ | Singlet for the N-methyl group, deshielded by the nitrogen atom. |

| ~2.75 | dd | 1H | CH ₂-NH₂ (a) | Diastereotopic proton on the aminomethyl group, coupled to H-4 and its geminal partner. |

| ~2.60 | dd | 1H | CH ₂-NH₂ (b) | Diastereotopic proton on the aminomethyl group, coupled to H-4 and its geminal partner. |

| ~2.55 | m | 1H | H-3a | Diastereotopic proton on C3, coupled to H-4 and its geminal partner. |

| ~2.40 | m | 1H | H-4 | Methine proton at the chiral center, coupled to protons on C3 and the aminomethyl group. |

| ~2.15 | m | 1H | H-3b | Diastereotopic proton on C3, coupled to H-4 and its geminal partner. |

| ~1.50 | br s | 2H | NH₂ | Broad singlet for the primary amine protons; chemical shift is concentration-dependent and signal will exchange with D₂O. |

s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~175.5 | C =O (C2) | Carbonyl carbon of the lactam, highly deshielded. |

| ~55.0 | C H₂ (C5) | Carbon adjacent to the ring nitrogen. |

| ~45.2 | C H₂-NH₂ | Carbon of the aminomethyl side chain. |

| ~38.0 | C H (C4) | Methine carbon at the chiral center. |

| ~35.5 | C H₂ (C3) | Methylene carbon of the pyrrolidinone ring. |

| ~29.5 | N-C H₃ | Carbon of the N-methyl group. |

Experimental Protocol: NMR Spectroscopy

The causality behind this protocol is to ensure a high-quality, high-resolution spectrum suitable for structural confirmation. The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds, and TMS serves as a universal internal standard for referencing chemical shifts to 0.00 ppm.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz instrument: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters on a 100 MHz instrument: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups, leading to a characteristic spectrum. The most prominent feature is expected to be the strong carbonyl absorption of the lactam ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium, two bands | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 2960 - 2850 | Medium-Strong | C-H aliphatic stretch | -CH₃, -CH₂, -CH- |

| 1690 - 1660 | Strong, sharp | C=O stretch | Tertiary Amide (γ-Lactam) |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1460 - 1420 | Medium | C-H bend | -CH₃, -CH₂- |

| 1250 - 1020 | Medium | C-N stretch | Amine and Amide |

The C=O stretch of a five-membered lactam ring, such as in N-methylpyrrolidone, typically appears at a relatively high wavenumber (~1680 cm⁻¹) due to ring strain.[3] The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a modern, rapid technique that requires minimal sample preparation and is chosen for its ease of use and high-quality data for solids and oils.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the oily sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation

For this compound (C₆H₁₂N₂O, MW = 128.17), electron ionization (EI) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting cations, with cleavage often occurring alpha to heteroatoms (nitrogen and oxygen).

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 128 | [C₆H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₂NH₂]⁺ | α-cleavage at C4, loss of the aminomethyl radical. |

| 84 | [C₄H₆NO]⁺ | Cleavage of the C4-C3 and C5-N1 bonds (retro-Diels-Alder type) or other ring opening. |

| 70 | [C₄H₈N]⁺ | Iminium ion from pyrrolidine ring fragmentation. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the pyrrolidine ring. |

| 30 | [CH₂NH₂]⁺ | Cleavage of the C4-CH₂NH₂ bond, forming a stable aminomethyl cation. |

The following diagram illustrates the primary proposed fragmentation pathways.

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction and separation.

Caption: A typical workflow for acquiring an EI-MS spectrum via GC-MS.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

GC-MS Instrument Conditions:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan from m/z 25 to 300.

-

-

Data Acquisition: Inject 1 µL of the sample solution. The data system will acquire mass spectra continuously across the entire GC run.

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a self-validating system for the structural confirmation of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a high degree of confidence in the identity and purity of their material. The detailed protocols serve as a practical foundation for obtaining high-quality data, ensuring reproducibility and scientific rigor in research and development settings.

References

- 1. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS No. 102791-24-0). As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded framework for risk assessment and management.

Section 1: Chemical and Physical Identity

This compound is a substituted pyrrolidinone derivative. Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-amino-1-methylpyrrolidin-2-one | [1] |

| CAS Number | 102791-24-0 | N/A |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | N/A |

| Physical Form | Solid | [2] |

Section 2: Hazard Identification and GHS Classification

Comprehensive toxicological data for this compound is not as extensive as for more common solvents. However, available safety data sheets (SDS) provide a clear GHS classification that must be strictly adhered to in all handling procedures.

GHS Pictograms:

Signal Word: Warning [2]

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Section 3: Risk Management and Handling Protocols

A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential for the safe use of this compound.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize direct exposure, with personal protective equipment serving as the final barrier.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| Protection Type | Recommendations | Standards |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |